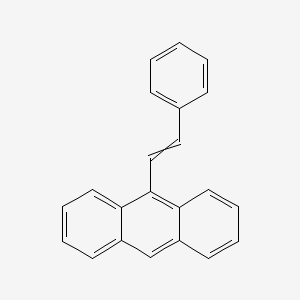
9-(2-Phenylethenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Phenylethenyl)anthracene is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of a phenylethenyl group attached to the ninth position of the anthracene ring. This compound is known for its unique photophysical properties, including fluorescence, which makes it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Phenylethenyl)anthracene is typically achieved through the Wittig reaction. This reaction involves the use of a phosphonium ylide, which is generated by the deprotonation of a phosphonium salt with a strong base. The ylide then reacts with an aldehyde to form the desired alkene product. For this compound, the specific reactants are benzyltriphenylphosphonium chloride and 9-anthraldehyde .
Industrial Production Methods: While the Wittig reaction is commonly used in laboratory settings, industrial production may involve more scalable methods such as the Horner-Wadsworth-Emmons reaction, which offers better control over the stereochemistry of the product .
Análisis De Reacciones Químicas
Types of Reactions: 9-(2-Phenylethenyl)anthracene primarily undergoes addition reactions, particularly the Wittig reaction, to form alkenes. It can also participate in oxidation and reduction reactions, though these are less common.
Common Reagents and Conditions:
Wittig Reaction: Uses phosphonium ylides and aldehydes under basic conditions.
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products: The major product of the Wittig reaction involving this compound is the trans-alkene form of the compound .
Aplicaciones Científicas De Investigación
9-(2-Phenylethenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The primary mechanism by which 9-(2-Phenylethenyl)anthracene exerts its effects is through its ability to fluoresce. When exposed to ultraviolet light, the compound absorbs energy and re-emits it as visible light. This property is exploited in various applications, including imaging and sensing .
Comparación Con Compuestos Similares
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: Compared to its analogs, 9-(2-Phenylethenyl)anthracene is unique due to its specific substitution pattern, which influences its photophysical properties. For instance, 9,10-Bis(phenylethynyl)anthracene exhibits stronger fluorescence and higher thermal stability, making it more suitable for certain industrial applications .
Propiedades
Fórmula molecular |
C22H16 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
9-(2-phenylethenyl)anthracene |
InChI |
InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H |
Clave InChI |
HCSGQHDONHRJCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


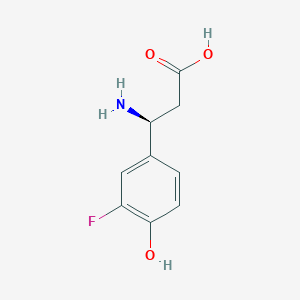
![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)
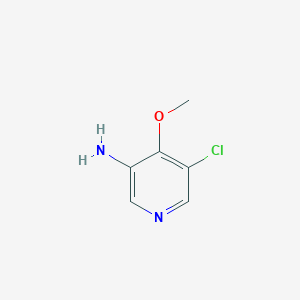
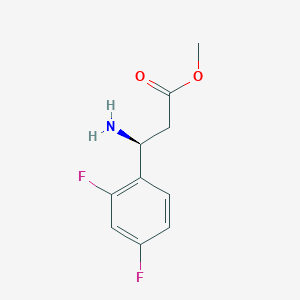
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)

![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
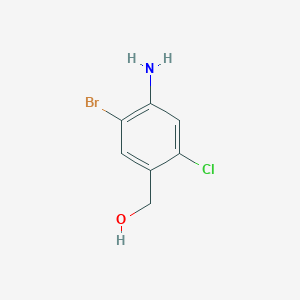
![7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)
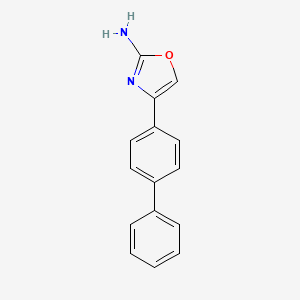
![6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B11727128.png)
